molecular formula C26H21N3O3S2 B2877110 2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 892280-99-8

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2877110
CAS No.: 892280-99-8
M. Wt: 487.59
InChI Key: RMBQMMJDGGSUMP-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O3S2 and its molecular weight is 487.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Benzimidazole Derivatives : A study by Nofal et al. (2002) explored the synthesis of benzimidazole derivatives, including Schiff’s bases, thiosemicarbazides, and various azole ring systems, which were then tested for antimicrobial and molluscicidal activities. This research contributes to understanding the compound's role in developing new antimicrobial agents (Nofal, Fahmy, & Mohamed, 2002).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates the potential for the chemical structure in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Agents : Al-Sanea et al. (2020) reported on the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with some compounds showing appreciable cancer cell growth inhibition. This highlights the compound's relevance in cancer research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Heterocyclic Chemistry Applications

  • Synthesis of Fused Thiazolopyrimidinones : Research by Janardhan et al. (2014) involved the synthesis of fused thiazolo[3,2-a]pyrimidinone derivatives, demonstrating the versatility of the compound's base structure in heterocyclic chemistry and potential pharmaceutical applications (Janardhan, Srinivas, Rajitha, & Péter, 2014).

  • Antimicrobial Activity of Sulphonamide Derivatives : Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, indicating the compound's potential as a basis for developing new antimicrobial agents (Fahim & Ismael, 2019).

  • Antitumor Activity of Benzothiazole Derivatives : Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing significant antitumor activity against various cancer cell lines. This underscores the importance of such compounds in cancer therapeutic strategies (Yurttaş, Tay, & Demirayak, 2015).

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c1-33-19-11-7-10-18(14-19)27-22(30)16-34-26-28-23-20-12-5-6-13-21(20)32-24(23)25(31)29(26)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBQMMJDGGSUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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